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Compound of Interest

Compound Name: 4-Amino-3-methoxyphenol

Cat. No.: B112844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the organic

compound 4-Amino-3-methoxyphenol. Due to the limited availability of published

experimental spectra for this specific molecule, this guide utilizes predicted spectroscopic data

to provide insights into its structural characterization through Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document

also outlines standardized experimental protocols for obtaining such data.

Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Amino-3-
methoxyphenol. These predictions are based on established principles of spectroscopy and

computational models.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.7 Doublet 1H Ar-H

~6.3 Doublet of doublets 1H Ar-H

~6.2 Doublet 1H Ar-H

~4.5 (broad) Singlet 2H -NH₂

~8.5 (broad) Singlet 1H -OH

~3.8 Singlet 3H -OCH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~148 C-OH

~145 C-OCH₃

~135 C-NH₂

~115 Ar-CH

~105 Ar-CH

~100 Ar-CH

~56 -OCH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad O-H Stretch (Phenol)

3400 - 3200 Medium N-H Stretch (Amine)

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (-OCH₃)

1620 - 1580 Strong C=C Aromatic Ring Stretch

1550 - 1450 Strong N-H Bend

1275 - 1200 Strong Aryl C-O Stretch

1100 - 1000 Strong Aliphatic C-O Stretch (-OCH₃)

Sample Phase: KBr Pellet

Table 4: Mass Spectrometry Data
m/z Interpretation

139.06 [M]⁺ (Molecular Ion)

124.04 [M-CH₃]⁺

111.05 [M-CO]⁺

96.03 [M-CO-CH₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-3-methoxyphenol in 0.5-

0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of

400 MHz or higher.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 30-45° pulse width, a longer relaxation delay (e.g., 2-5

seconds), and a wider spectral width.

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Amino-3-methoxyphenol with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place the powder into a pellet-forming die and press it under high pressure (several tons)

to form a transparent or translucent pellet.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound, this can be done via a direct insertion probe or by coupling the

output of a gas chromatograph (GC-MS).

Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, the sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them

to ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of each ion.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of 4-Amino-3-methoxyphenol.

Logical Relationship of Spectroscopic Data
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Caption: Relationship between the compound and the information obtained from each

spectroscopic technique.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Amino-3-methoxyphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112844#spectroscopic-data-of-4-amino-3-
methoxyphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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